NSC156529

AKT1-PDPK1 interaction inhibitor Protein-protein interaction modulator AKT pathway signaling

NSC156529 uniquely disrupts AKT1-PDPK1 interaction (IC₅₀ 3.86 µM) without inhibiting AKT kinase activity, promoting differentiation over cytotoxicity. It also inhibits Cav3.1/Cav3.2 but spares Cav3.3. Procure ≥98% purity for reproducible in vivo tumor growth inhibition studies. Ideal for prostate cancer and neuropsychic research.

Molecular Formula C28H21ClS2
Molecular Weight 457.1 g/mol
CAS No. 41134-88-7
Cat. No. B1680129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC156529
CAS41134-88-7
SynonymsNSC156529;  NSC-156529;  NSC 156529; 
Molecular FormulaC28H21ClS2
Molecular Weight457.1 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C3C[S+](C4=CC=CC1=C34)C5=CC=CC=C5)SC6=CC=CC=C6.[Cl-]
InChIInChI=1S/C28H21S2.ClH/c1-19-22-14-8-16-25(29-20-10-4-2-5-11-20)27(22)24-18-30(21-12-6-3-7-13-21)26-17-9-15-23(19)28(24)26;/h2-17H,18H2,1H3;1H/q+1;/p-1
InChIKeyKLQVNXJBZZWIIV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene Chloride (NSC156529): Procurement-Grade Dual-Mechanism Small Molecule for AKT1-PDPK1 Interaction and T-Type Calcium Channel Research


8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene chloride (CAS 41134-88-7), also designated NSC156529, is a thioniatetracyclo-fused heterocyclic chloride salt with a molecular formula of C₂₈H₂₁ClS₂ and molecular weight of 457.05 g/mol [1]. Structurally, the compound features a cationic sulfur-containing tetracyclic core (thionia-) with phenylsulfanyl and phenyl substituents. NSC156529 exhibits a dual-mechanism pharmacological profile as both a small-molecule inhibitor of the AKT1-PDPK1 protein-protein interaction [2] and a T-type calcium channel antagonist with differential activity across Cav3 isoforms [3].

Why Standard AKT Inhibitors or Generic T-Type Calcium Channel Antagonists Cannot Replace NSC156529 (CAS 41134-88-7)


Generic substitution of NSC156529 is not feasible due to its unique mechanism of action targeting the AKT1-PDPK1 protein-protein interface rather than the ATP-binding pocket of AKT kinase, a distinction with direct consequences for downstream signaling outcomes [1]. Conventional AKT kinase inhibitors (e.g., ATP-competitive inhibitors such as Miransertib/ARQ-092, which inhibits AKT1 with IC₅₀ = 2.7 nM ) suppress phosphorylation of multiple AKT substrates and have been associated with dose-limiting toxicities in clinical development [1]. In contrast, NSC156529 disrupts the physical interaction between AKT1 and its primary activator PDPK1 via direct binding to PDPK1 [1], resulting in a more restricted modulation of AKT1 signaling that primarily enhances cancer cell differentiation rather than inducing widespread cytotoxicity [1]. Furthermore, among T-type calcium channel antagonists, NSC156529 exhibits a distinct isoform selectivity profile—inhibiting Cav3.1 and Cav3.2 while sparing Cav3.3 [2]—that differs from pan-isoform inhibitors such as ACT-709478 (IC₅₀ = 6.4 nM for Cav3.1, 18 nM for Cav3.2, 7.5 nM for Cav3.3 [3]) or isoform-selective blockers such as Cav 3.1 blocker 1 (IC₅₀ = 160 nM for Cav3.1, 5,000 nM for Cav3.2 ). These mechanistic and pharmacological distinctions preclude simple interchange with structurally or functionally related compounds.

NSC156529 (CAS 41134-88-7): Quantified Comparative Evidence Against Closest Analogs and In-Class Candidates


AKT1-PDPK1 Protein-Protein Interaction Inhibition: Quantified Potency and Mechanism Differentiation from ATP-Competitive AKT Kinase Inhibitors

NSC156529 inhibits the AKT1-PDPK1 protein-protein interaction with an IC₅₀ of 3.862 μM as determined by luciferase complementation assay, representing a fundamentally distinct mechanism from ATP-competitive AKT kinase inhibitors [1]. In a live cell-based screen for small molecule inhibitors of physical interaction between AKT1 and PDPK1, NSC156529 was identified as the sole active hit among screened compounds, distinguishing it from conventional AKT pathway inhibitors that target kinase catalytic activity [1].

AKT1-PDPK1 interaction inhibitor Protein-protein interaction modulator AKT pathway signaling

In Vivo Prostate Tumor Xenograft Growth Inhibition: Substantial Tumor Suppression Without Augmented Cell Death

NSC156529 substantially inhibited the growth of prostate tumor xenografts in vivo, but unlike cytotoxic chemotherapeutic agents or conventional AKT kinase inhibitors, the treated tumor xenografts exhibited higher expression of normal prostate differentiation markers without augmented cell death [1]. This differentiation-promoting phenotype distinguishes NSC156529 from apoptosis-inducing AKT inhibitors and standard cytotoxic agents.

Prostate cancer xenograft In vivo tumor growth inhibition Differentiation therapy

T-Type Calcium Channel Isoform Selectivity: Cav3.1 and Cav3.2 Inhibition with Cav3.3 Sparing

NSC156529 inhibits T-type calcium channel isoforms Cav3.1 and Cav3.2 with an IC₅₀ of approximately 7.9 μM while showing no inhibitory effect on Cav3.3 [1][2]. This isoform selectivity profile is distinct from several clinically relevant comparators: ACT-709478 inhibits all three isoforms with sub-nanomolar to low nanomolar potency (Cav3.1 IC₅₀ = 6.4 nM, Cav3.2 = 18 nM, Cav3.3 = 7.5 nM) [3]; Cav 3.1 blocker 1 (compound 12) shows 31-fold selectivity for Cav3.1 (IC₅₀ = 160 nM) over Cav3.2 (IC₅₀ = 5,000 nM) ; T-Type calcium channel inhibitor 2 inhibits Cav3.1 with IC₅₀ = 31.0 μM and Cav3.2 with IC₅₀ = 83.1 μM .

T-type calcium channel antagonist Cav3.1/Cav3.2 isoform selectivity Neuropsychic and genital system disease research

Direct Binding to PDPK1: Defined Molecular Target Engagement Distinct from AKT-Directed Agents

NSC156529 inhibits the AKT1-PDPK1 interaction via direct binding to PDPK1 rather than AKT1, as demonstrated by biochemical binding studies . This direct PDPK1 engagement distinguishes NSC156529 from AKT kinase inhibitors that bind the AKT ATP-binding pocket or PH domain, and from PDPK1 kinase inhibitors that target PDPK1 catalytic activity rather than its protein-protein interaction interface.

PDPK1 binding Target engagement AKT1-PDPK1 complex disruption

Structural Uniqueness: Cationic Thionia-Containing Tetracyclic Core with Phenylsulfanyl Substituent

NSC156529 possesses a distinctive cationic sulfur-containing tetracyclic framework (thioniatetracyclo[7.6.1.0²,⁷.0¹³,¹⁶]hexadecaheptaene) with a positively charged sulfur atom (thionia-) integrated into the fused ring system, bearing a phenylsulfanyl group at position 3 and a phenyl substituent at position 14 [1]. This thionia-containing polycyclic architecture is structurally distinct from neutral heterocyclic scaffolds found in most T-type calcium channel antagonists (e.g., piperidine-based ACT-709478, benzimidazole-derived ML218) and from ATP-competitive AKT inhibitors (e.g., pyrrolopyrimidine-based Miransertib).

Thioniatetracyclo heterocycle Cationic sulfur heterocycle Phenylsulfanyl substitution

Commercial Purity Specification: ≥98% (HPLC) with Documented Analytical Traceability

NSC156529 is commercially available from multiple authorized suppliers at ≥98% purity by HPLC, with certificate of analysis (COA) documentation and batch-specific traceability . This purity specification meets or exceeds the typical ≥95-98% threshold for research-grade small molecule procurement, enabling reproducible in vitro and in vivo experimentation without confounding effects from synthesis-related impurities.

Analytical purity HPLC certification Research-grade procurement

Optimal Research and Procurement Applications for NSC156529 (CAS 41134-88-7) Based on Quantitative Differentiation Evidence


AKT1-PDPK1 Protein-Protein Interaction Dissection and Scaffolding Function Studies

NSC156529 is optimally deployed in research requiring specific disruption of the AKT1-PDPK1 physical interaction without inhibiting AKT kinase catalytic activity or PDPK1 kinase function. The compound's demonstrated IC₅₀ of 3.862 μM for AKT1-PDPK1 interaction inhibition [1] and its direct binding to PDPK1 make it a validated tool for distinguishing kinase-dependent from scaffolding-dependent AKT pathway functions. Investigators studying PDPK1-mediated signalosome assembly, AKT subcellular localization dynamics, or differentiation-promoting therapeutic strategies in prostate cancer models will find this compound uniquely suited to their experimental objectives.

Cav3.1/Cav3.2-Dependent Versus Cav3.3-Dependent T-Type Calcium Channel Physiology Studies

The isoform selectivity profile of NSC156529—inhibiting Cav3.1 and Cav3.2 with an IC₅₀ of ~7.9 μM while completely sparing Cav3.3 [1]—makes it an essential pharmacological tool for dissecting the differential physiological roles of T-type calcium channel isoforms. This selectivity pattern is particularly valuable in neuropsychic and reproductive system research, where Cav3.1, Cav3.2, and Cav3.3 exhibit distinct tissue expression patterns and functional contributions [1]. Unlike pan-isoform inhibitors such as ACT-709478 (which inhibits all three isoforms at sub-nanomolar to low nanomolar concentrations) or Cav3.1-selective blockers (which show >30-fold preference for Cav3.1 over Cav3.2) , NSC156529 provides a balanced Cav3.1/Cav3.2 inhibition profile with Cav3.3 sparing that cannot be replicated with existing commercial T-type channel antagonists.

In Vivo Prostate Cancer Xenograft Models for Differentiation-Based Therapy Evaluation

For in vivo pharmacology studies requiring a tool compound that suppresses prostate tumor growth without inducing the widespread cytotoxicity and apoptosis characteristic of conventional chemotherapeutics or ATP-competitive AKT inhibitors, NSC156529 provides a validated reference standard. The compound has demonstrated substantial tumor growth inhibition in prostate xenograft models while simultaneously increasing expression of normal prostate differentiation markers and showing no augmented cell death [1]. This phenotype contrasts sharply with apoptosis-inducing AKT inhibitors that have encountered dose-limiting toxicities in clinical development [1]. Researchers evaluating differentiation-based therapeutic approaches, tumor dormancy induction, or minimal-toxicity AKT pathway modulation will find NSC156529 uniquely applicable.

Medicinal Chemistry Lead Optimization Starting from Cationic Thionia-Containing Scaffold

The unique cationic thionia-containing tetracyclic core of NSC156529—featuring a positively charged sulfur atom integrated into a fused polycyclic system with phenylsulfanyl and phenyl substituents—represents a structurally novel starting point for medicinal chemistry optimization campaigns targeting dual AKT1-PDPK1/T-type calcium channel pharmacology or exploring the chemical space of cationic heterocycles for improved drug-like properties. With characterized physicochemical parameters including LogP = 5.006, tPSA = 50.6 Ų, and DMSO solubility of 2 mg/mL (warmed) [1], the scaffold provides a defined baseline for structure-activity relationship (SAR) exploration. Procurement of ≥98% (HPLC) purity material ensures reproducible analytical and biological data during analog synthesis and screening .

Quote Request

Request a Quote for NSC156529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.